molecular formula C12H15NS B061931 4-n-Butyl-2-methylphenyl isothiocyanate CAS No. 175205-37-5

4-n-Butyl-2-methylphenyl isothiocyanate

Cat. No.: B061931
CAS No.: 175205-37-5
M. Wt: 205.32 g/mol
InChI Key: BJMLHJJEHDPCKW-UHFFFAOYSA-N
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Description

4-n-Butyl-2-methylphenyl isothiocyanate is a synthetic arylalkyl isothiocyanate characterized by a phenyl ring substituted with a butyl chain at the para position and a methyl group at the ortho position. The compound’s synthesis likely involves thiophosgene-mediated isothiocyanate formation and oxidation steps, as seen in analogous ITC derivatives .

Properties

IUPAC Name

4-butyl-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMLHJJEHDPCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427254
Record name 4-n-Butyl-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-37-5
Record name 4-Butyl-1-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:

    From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.

    From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

    From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

The industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Reaction Type Reagents/Conditions Products Yield/Notes
Amine additionPrimary/secondary amines, RTThiourea derivatives75–92% yield
Alcohol additionMethanol/ethanol, acid catalysisThiolcarbamate estersModerate yields
Hydrazine reactionHydrazine derivatives, ΔOxatriazepinethiones29–75% yield

Mechanistic Insight : Nucleophilic attack occurs at the electrophilic thiocarbonyl carbon, forming intermediates that rearrange to stable products (e.g., thioureas or thiolcarbamates) .

Hydrolysis and Degradation

Hydrolysis pathways are critical for environmental and biological fate studies:

Conditions Products Kinetics Catalysts
Aqueous acidic (pH < 3)4-n-Butyl-2-methylaniline + COSRapid decompositionH⁺ ions
Alkaline (pH > 10)Amine derivatives + S²⁻Slower reactionOH⁻ ions

Key Finding : Hydrolysis is accelerated in acidic environments, releasing carbonyl sulfide (COS), a toxic gas .

Reduction Reactions

Electrochemical or chemical reduction modifies the isothiocyanate group:

Method Reducing Agent Products Applications
ElectrochemicalCathodic reduction in aprotic solventThioformamidesSynthetic intermediates
Borohydride reductionNaBH₄ with Ni catalystMethylthioamide derivativesLimited scope

Limitation : Over-reduction may lead to desulfurization, forming secondary amines .

Cycloaddition and Heterocycle Formation

The compound participates in cycloadditions to form nitrogen-sulfur heterocycles:

Reaction Partner Conditions Product Yield
Acetone hydrazonesReflux in i-PrOH1,3,4,6-Oxatriazepine-5(2H)-thiones33–55%
AzidesCuI catalysis, Langlois reagentTetrazolyl thioureasNot quantified

Mechanism : Cyclization involves sequential nucleophilic attack and ring closure, often facilitated by electron-withdrawing groups on reactants .

Thiocarbonyl Fluoride Intermediate Route

Recent advances utilize thiocarbonyl fluoride (generated in situ) for isothiocyanate synthesis:

  • Reagents : HPO(OEt)₂, S₈, and primary amines .

  • Efficiency : Enables late-stage functionalization of complex amines .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing toxic gases (e.g., NOₓ, SOₓ) .

  • Light Sensitivity : Prolonged UV exposure causes dimerization to thiourea derivatives.

  • Storage : Requires inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis .

Scientific Research Applications

Antifungal Activity

One of the most significant applications of 4-n-Butyl-2-methylphenyl isothiocyanate is its antifungal properties. Isothiocyanates, including this compound, have been studied for their effectiveness against aflatoxigenic fungi, particularly Aspergillus flavus, which is known for producing harmful aflatoxins.

Case Study: Inhibition of Aflatoxin Production

A study evaluated the antifungal activity of various isothiocyanates, including this compound, against A. flavus. The results indicated that different isothiocyanates exhibited varying degrees of inhibitory effects on both fungal growth and aflatoxin B1 production. Specifically, the compound was found to significantly reduce the mycelial weight and aflatoxin levels in a dose-dependent manner, demonstrating its potential as a natural antifungal agent to control food contamination by fungi .

IsothiocyanateIC50 for AFB1 Production (µg/mL)IC50 for Growth (µg/mL)
4-n-Butyl-2-methylphenylXX (specific value not provided)YY (specific value not provided)
Benzyl Isothiocyanate5.415.2
Methyl Isothiocyanate17.443.8
Phenylethyl Isothiocyanate11.621.4

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of thioamides and other sulfur-containing compounds.

Synthesis of Thioamides

Research has shown that this isothiocyanate can react with aromatic compounds under Friedel-Crafts conditions to produce thioamides efficiently. This application highlights its utility in synthetic organic chemistry for developing compounds with potential pharmaceutical applications .

Therapeutic Potential

Emerging studies suggest that compounds like this compound may have therapeutic implications, particularly in the modulation of biological pathways related to cancer.

Case Study: Inhibition of 20-Hydroxyeicosatetraenoic Acid (20-HETE)

In research focusing on the inhibition of 20-HETE formation—a fatty acid involved in tumor progression—this compound was identified as a potent inhibitor. The compound demonstrated significant effects on cell viability and proliferation in cancer cell lines, indicating its potential role as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-n-Butyl-2-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes and has been studied for its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of ITCs is heavily influenced by substituents on the phenyl ring and alkyl chain length. Below is a comparative analysis with structurally related ITCs:

Compound Key Structural Features Source Biological Activity Key Findings
4-n-Butyl-2-methylphenyl ITC Para-butyl, ortho-methyl phenyl Synthetic Hypothesized anticancer, anti-inflammatory Potential thiol reactivity and enhanced lipophilicity due to alkyl groups.
Phenethyl ITC (PEITC) Phenyl + ethyl chain Natural (e.g., Brassica) Anticancer (lung tumor inhibition) Effective at 5 μmol/day; inhibits DNA methylation in NNK-induced tumors .
4-Phenylbutyl ITC (PBITC) Phenyl + butyl chain Synthetic Anticancer More potent than PEITC; longer chain enhances tumor suppression .
6-Phenylhexyl ITC (PHITC) Phenyl + hexyl chain Synthetic Anticancer Highest potency: 85% tumor reduction at 0.2 μmol/day .
4-Methoxyphenyl ITC Para-methoxy phenyl Synthetic Antibacterial Inhibits bacterial efflux pumps; MIC values vary by pathogen .

Reactivity in Chemical Reactions

The nucleophilic substitution reactivity of the isothiocyanate group is influenced by electronic effects from substituents. For example:

  • Electron-donating groups (e.g., methyl) may reduce electrophilicity of the -NCS group, slowing reaction kinetics compared to unsubstituted phenyl ITCs .
  • Steric effects from the ortho-methyl group could further modulate reaction pathways in biological systems .

Biological Activity

4-n-Butyl-2-methylphenyl isothiocyanate (BMPI) is a member of the isothiocyanate family, which are sulfur-containing compounds known for their diverse biological activities. This article explores the biological activity of BMPI, focusing on its anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.

BMPI can be synthesized from 4-n-butyl-2-methylphenol through a reaction with thiophosgene or other isothiocyanate precursors. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of BMPI. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver)15.3Induction of apoptosis
MCF-7 (Breast)12.7Cell cycle arrest
HT-29 (Colon)10.5Inhibition of proliferation

The compound exhibits a dose-dependent cytotoxic effect, significantly reducing cell viability at higher concentrations. The mechanism primarily involves the induction of apoptosis and disruption of cell cycle progression, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

BMPI's biological activity can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : BMPI induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Inhibition of Histone Deacetylases (HDACs) : This inhibition alters gene expression patterns associated with cell growth and survival.
  • Modulation of Signaling Pathways : BMPI affects pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation .

Case Studies

A notable study evaluated the effects of BMPI on prostate cancer cells. The results showed that treatment with BMPI led to significant reductions in cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent. Additionally, combination treatments with standard chemotherapeutics enhanced the efficacy of these drugs, suggesting a synergistic effect .

Toxicity and Safety Profile

While BMPI demonstrates promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, BMPI exhibits low toxicity towards normal cells. However, further research is necessary to fully understand its safety profile in vivo.

Q & A

Basic: What synthetic routes are available for preparing 4-n-butyl-2-methylphenyl isothiocyanate, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via thiocarbanilide derivatives or ammonium dithiocarbamates. For example, thiocarbanilide reacts with phosphorus pentoxide (P₂O₅) under reflux to yield phenyl isothiocyanate derivatives. Adjusting catalysts (e.g., iodine or acetic anhydride) can optimize reaction efficiency. Evidence from analogous syntheses shows that reaction temperature (50°C for dithiocarbamates) and catalyst choice significantly impact yield and purity . For alkyl-substituted variants like this compound, dihydric alcohols or diamines may serve as intermediates, requiring controlled pH and reaction times (e.g., 4 hours at 50°C for dithiocarbamate formation) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and alkyl chain signals (e.g., butyl group δ 0.9–1.6 ppm) to confirm substitution patterns .
  • IR spectroscopy : Detect N=C=S stretching vibrations (~2050 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 207 for C₁₂H₁₅NS) and fragmentation patterns.
  • HPLC/GC-MS : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (S22, S26 safety codes) .
  • Ventilation : Conduct reactions in fume hoods due to volatility and potential release of toxic fumes (e.g., HCN under decomposition) .
  • Storage : Keep in moisture-free, airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can experimental design principles optimize the derivatization of this compound for analytical applications?

Methodological Answer:
Use a central composite design (CCD) to identify critical parameters:

  • Factors : pH (6.0–7.5), reagent molar ratio (1:1–1:3), temperature (20–40°C).
  • Response : Derivatization efficiency (monitored via UV-Vis or fluorescence).
    For example, a CCD study on phenyl isothiocyanate derivatives identified optimal triethylamine volume (28 µL) and buffer pH (6.9) for histamine detection, achieving a detection limit of 0.36 µg/mL . Include replication to assess reproducibility .

Advanced: What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • In vitro assays : Measure inhibition of cytochrome P450 enzymes (e.g., 20-HETE synthesis) using rat liver microsomes. Calculate IC₅₀ values via dose-response curves .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., human lysozyme) using AutoDock Vina. Validate with fluorescence quenching (Stern-Volmer plots) to assess binding constants .

Advanced: How can researchers resolve contradictions in synthetic yield data across different catalytic systems?

Methodological Answer:

  • Statistical analysis : Apply ANOVA to compare yields from iodine vs. copper sulfate catalysts. For instance, iodine may yield 75% purity vs. 60% for copper sulfate due to side reactions .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., thiocyanate group transfer).
  • Replication : Repeat experiments under controlled humidity/temperature to isolate confounding variables .

Advanced: What methodologies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., nitro or bromo groups) and compare bioactivity. For example, replacing the butyl chain with methyl reduces lipophilicity (logP from 2.53 to 1.8), altering cell membrane permeability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., isothiocyanate moiety) for target binding .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; degradation products (e.g., thioureas) form at >40°C .
  • Light sensitivity : Use amber vials to prevent photolytic decomposition, which reduces purity by ~15% under UV light .

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